molecular formula C15H22N6O2 B5055413 N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide

N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide

Cat. No.: B5055413
M. Wt: 318.37 g/mol
InChI Key: PYDZPJXHTPXEHF-UHFFFAOYSA-N
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Description

N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide, also known as MPTP, is a compound that has been extensively studied for its potential use in scientific research. MPTP is a tetrazole derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons via the dopamine transporter, where it causes mitochondrial dysfunction and cell death. This mechanism is similar to the mechanism by which Parkinson's disease progresses.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to cause selective destruction of dopaminergic neurons, leading to symptoms similar to those seen in Parkinson's disease. This compound has also been shown to cause oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide has several advantages for lab experiments. It is a useful tool for studying the mechanism of Parkinson's disease and for testing potential treatments. However, this compound has several limitations. It is toxic and can cause irreversible damage to the nervous system. Additionally, the effects of this compound on the nervous system are not fully understood, making it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide. One direction is to study the effects of this compound on other systems in the body, such as the immune system. Another direction is to develop new treatments for Parkinson's disease based on the mechanism of this compound. Finally, researchers could investigate the potential use of this compound as a tool for studying other neurological disorders.

Synthesis Methods

The synthesis of N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide involves the reaction of propargylamine with allyl isocyanate to form N-allyl-N-propargylurea. This intermediate is then reacted with morpholine and sodium azide to produce this compound. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, making it a useful tool for studying the nervous system. This compound has been used in studies of Parkinson's disease, as it has been shown to cause symptoms similar to those seen in Parkinson's patients.

Properties

IUPAC Name

3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-prop-2-enyl-N-prop-2-ynylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-3-6-20(7-4-2)15(22)5-8-21-14(16-17-18-21)13-19-9-11-23-12-10-19/h1,4H,2,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZPJXHTPXEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#C)C(=O)CCN1C(=NN=N1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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